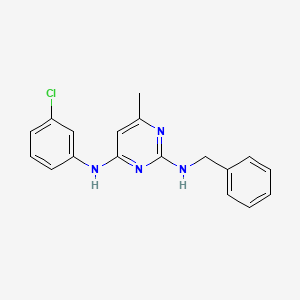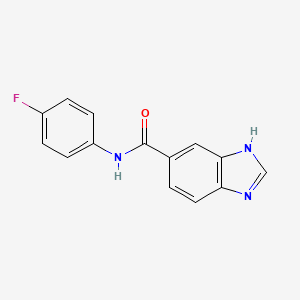
4-(5-Amino-4-phenyl-1-pyrazolyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Bioconjugation with Biomolecules
The synthesis and structure of a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate (Tp) ligand compound, which may be coupled to biomolecules like amino acids, illustrate the potential of using 4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid derivatives in bioconjugation applications. This is exemplified by the coupling to l-phenylalanine-tert-butylester, showing its potential in the creation of bioconjugates (Kuchta, Gemel, & Metzler‐Nolte, 2007).
Structural and Optical Property Studies
Research involving the synthesis of derivatives like 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-benzoic acid (L2) has been conducted to study their structural and optical properties. This includes the investigation of absorption spectra and calculation of dispersion parameters, contributing to a better understanding of the optical behavior of these compounds (El-Ghamaz et al., 2017).
Crystallographic Analysis
The crystal structure of 4-(1,2-dihydro-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazol-4-yliminomethyl)benzoic acid has been determined, providing insights into the molecular geometry and intermolecular interactions. This compound's structure features a basal plane containing a benzoic acid moiety and a pyrazole ring, with associated hydrogen bonding and weak interactions (Zhang, Li, Tao, & Zhu, 2002).
Antimicrobial Activity
Compounds derived from 4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid have been evaluated for antimicrobial activity. For example, derivatives like amide compounds with pyrazole carboxylic acids have shown inhibitory effects on various microorganisms, suggesting their potential use in developing new antimicrobial agents (Kasımoğulları, Bülbül, & Küfrevioğlu, 2008).
Synthesis and Pharmacology
Studies on the synthesis and pharmacological properties of derivatives of 4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid have been conducted. These studies involve creating novel compounds and assessing their biological activities, including analgesic, anti-inflammatory, and antimicrobial effects (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
properties
Product Name |
4-(5-Amino-4-phenyl-1-pyrazolyl)benzoic acid |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(5-amino-4-phenylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C16H13N3O2/c17-15-14(11-4-2-1-3-5-11)10-18-19(15)13-8-6-12(7-9-13)16(20)21/h1-10H,17H2,(H,20,21) |
InChI Key |
GMBHXFKGJRDYAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1221079.png)




![2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1221086.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B1221088.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1221089.png)
![1-(4-methylphenyl)-2-[3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]ethanone](/img/structure/B1221090.png)

![[5,6-Dimethyl-3-(pyridin-4-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(2-furanyl)methanone](/img/structure/B1221095.png)
![2-(1,3-Dimethyl-2-benzimidazolylidene)-4-[(6-ethyl-4-thieno[2,3-d]pyrimidinyl)thio]-3-oxobutanenitrile](/img/structure/B1221100.png)
![4-chlorobenzenesulfonic acid [4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] ester](/img/structure/B1221101.png)
![2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221104.png)